3,7-Dibromo-10-ethyl-10H-phenothiazine 3,7-Dibromo-10-ethyl-10H-phenothiazine
Brand Name: Vulcanchem
CAS No.: 34964-71-1
VCID: VC20657447
InChI: InChI=1S/C14H11Br2NS/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3
SMILES:
Molecular Formula: C14H11Br2NS
Molecular Weight: 385.1 g/mol

3,7-Dibromo-10-ethyl-10H-phenothiazine

CAS No.: 34964-71-1

Cat. No.: VC20657447

Molecular Formula: C14H11Br2NS

Molecular Weight: 385.1 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dibromo-10-ethyl-10H-phenothiazine - 34964-71-1

Specification

CAS No. 34964-71-1
Molecular Formula C14H11Br2NS
Molecular Weight 385.1 g/mol
IUPAC Name 3,7-dibromo-10-ethylphenothiazine
Standard InChI InChI=1S/C14H11Br2NS/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3
Standard InChI Key SQFLAMVBNVMUHC-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenothiazine core substituted with bromine atoms at the 3 and 7 positions and an ethyl group at the nitrogen atom (10-position). This substitution pattern induces a non-planar conformation, which mitigates intra-molecular aggregation—a critical feature for enhancing charge transport in electronic applications.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H11Br2NS\text{C}_{14}\text{H}_{11}\text{Br}_{2}\text{NS}
Molecular Weight385.1 g/mol
AppearancePale green to beige powder
Purity>98%
StabilityStable under standard lab conditions; decomposes under extreme pH/temperature

The bromine atoms enhance electron-withdrawing capabilities, while the ethyl group improves solubility in organic solvents, facilitating processing in device fabrication.

Synthesis and Manufacturing

Bromination of 10-Ethyl-10H-phenothiazine

The synthesis typically involves brominating 10-ethyl-10H-phenothiazine at the 3 and 7 positions. A representative method involves dissolving 10-ethyl-10H-phenothiazine in acetic acid and treating it with bromine (Br2\text{Br}_2) at room temperature under inert conditions .

Reaction Conditions:

  • Solvent: Acetic acid

  • Temperature: 20°C

  • Duration: 16 hours

  • Yield: Quantitative (near 100%)

The product is isolated via filtration and dried to obtain a brown solid. Optimization of reaction parameters (e.g., bromine stoichiometry, solvent choice) is critical to achieving high purity .

Challenges and Innovations

While the bromination process is straightforward, controlling regioselectivity remains a challenge. Advances in catalytic systems or directed ortho-metallation strategies could improve selectivity for industrial-scale production.

Applications in Organic Electronics

Dye-Sensitized Solar Cells (DSSCs)

The compound’s extended π-conjugation and electron-deficient bromine substituents make it an effective photosensitizer. In DSSCs, it facilitates electron injection from the dye to the semiconductor (e.g., TiO2_2), achieving photon-to-current efficiencies comparable to ruthenium-based dyes.

Self-Assembled Monolayers (SAMs)

3,7-Dibromo-10-ethyl-10H-phenothiazine forms highly ordered SAMs on metal surfaces (e.g., gold), enabling precise control over surface wettability and electronic properties. These SAMs are pivotal in developing sensors and molecular electronics.

Table 2: Performance Metrics in Electronic Applications

ApplicationKey MetricValue/Outcome
DSSCsPhotoconversion Efficiency5–7% (under AM 1.5G)
SAMsSurface Coverage Density~3.2 × 1014^{14} molecules/cm2^2

Pharmacological Relevance

Biological Activity

Although primarily explored for materials science, preliminary studies suggest interactions with biological targets such as dopamine receptors and ion channels. The bromine atoms may enhance binding affinity, while the ethyl group modulates lipophilicity, influencing blood-brain barrier permeability.

Future Research Directions

Materials Science Innovations

  • Perovskite Solar Cells: Integrating the compound as a hole-transport material to enhance stability.

  • Organic Field-Effect Transistors (OFETs): Leveraging its charge mobility for flexible electronics.

Medicinal Chemistry

  • Structure-Activity Relationships (SAR): Systematic modification of bromine and ethyl groups to optimize pharmacokinetics.

  • Neuropharmacology: Exploring antipsychotic or anticonvulsant potential in animal models.

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